8-甲基-5-硝基喹啉

描述

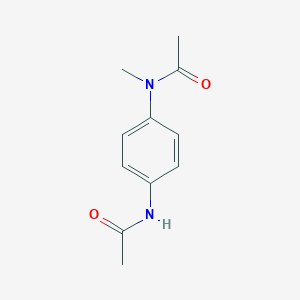

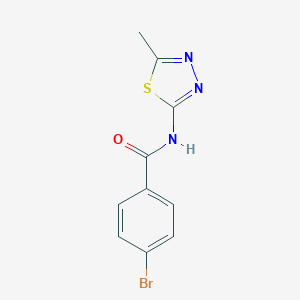

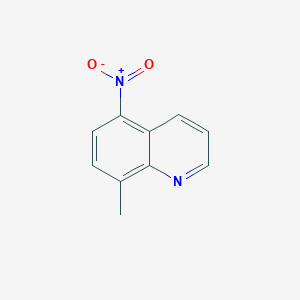

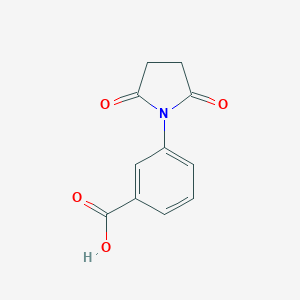

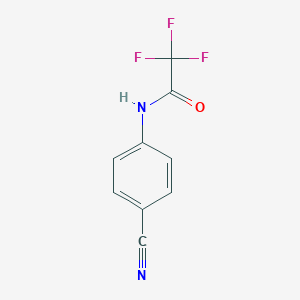

8-Methyl-5-nitroquinoline is a chemical compound with the linear formula C10H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of 8-Methyl-5-nitroquinoline is represented by the linear formula C10H8N2O2 . It has a molecular weight of 188.187 .Chemical Reactions Analysis

The vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines has been studied . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

8-Methyl-5-nitroquinoline has a molecular formula of C10H8N2O2 and a molecular weight of 188.18 . More specific physical and chemical properties were not found in the search results.科学研究应用

细胞毒性和癌症研究中的代谢激活: 8Me5NQ 已被研究其在缺氧条件(通常在肿瘤微环境中发现)下的细胞毒性效力。该化合物在缺氧细胞中表现出增强的细胞毒性,表明其在靶向在低氧条件下生长的肿瘤细胞中的潜力。毒性的机制被认为是生物还原烷基化 (Siim, Atwell, & Wilson, 1994).

化学中的合成和表征: 8Me5NQ 及其衍生物已针对各种应用进行合成和表征。这包括研究 8-羟基喹啉衍生物的二价过渡金属配合物,表明它们在抗菌活性中的潜力 (Patel & Patel, 2017).

光化学研究: 8-羟基-5-硝基喹啉的光化学性质已经过研究,揭示了其在三重态中的激发态质子转移的见解。这项研究对于理解该化合物的感光性和潜在治疗应用具有重要意义 (Wang et al., 2022).

缓蚀: 8-羟基喹啉衍生物已被合成并研究其作为酸性环境中低碳钢的缓蚀剂的作用。这项研究对材料科学具有重要意义,特别是在开发新的缓蚀剂方面 (Rbaa et al., 2019).

抗癌研究: 硝罗唑啉(8-羟基-5-硝基喹啉)已与其它的类似物进行比较,以了解其抗癌活性。它表现出有效的抗癌特性,由于其缺乏锌离子载体活性,可能比其他同类物更有效且神经毒性更低 (Jiang et al., 2011).

金属离子敏感性和选择性: 已探索 5-甲基-7-亚硝基-8-羟基喹啉对各种金属离子的敏感性和选择性,证明其在金属离子检测和螯合治疗中的潜在用途 (Hollingshead, 1955).

作用机制

Target of Action

8-Methyl-5-nitroquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to impact a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives have been found to have a wide range of biological and pharmaceutical activities .

安全和危害

未来方向

Understanding the photochemistry of nitroquinoline derivatives is critical in order to improve the design of new related drugs and help minimize the photo side-effects within such a class of drugs . The intramolecular excited state proton transfer of hydroxyl-quinolines in an aprotic polar solvent has been observed, which could influence future research directions .

属性

IUPAC Name |

8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)8-3-2-6-11-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGAHJWKYOSGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289100 | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5-nitroquinoline | |

CAS RN |

64976-62-1 | |

| Record name | 64976-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)

![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)